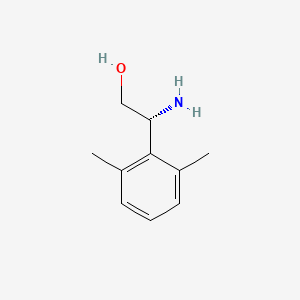
(R)-2-Amino-2-(2,6-dimethylphenyl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-Amino-2-(2,6-dimethylphenyl)ethan-1-ol is an organic compound that belongs to the class of alcohols It features a hydroxyl group (-OH) attached to an aliphatic carbon atom, which is also bonded to an amino group (-NH2) and a 2,6-dimethylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(2,6-dimethylphenyl)ethan-1-ol can be achieved through several methods. One common approach involves the asymmetric hydrogenation of a suitable precursor, such as a ketone or an imine, in the presence of a chiral catalyst. This method ensures the production of the desired enantiomer with high enantiomeric excess .
Industrial Production Methods
Industrial production of ®-2-Amino-2-(2,6-dimethylphenyl)ethan-1-ol typically involves large-scale asymmetric hydrogenation processes. These processes utilize high-pressure hydrogen gas and metal catalysts such as ruthenium or rhodium complexes to achieve efficient and selective hydrogenation .
Análisis De Reacciones Químicas
Types of Reactions
®-2-Amino-2-(2,6-dimethylphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amines or amides.
Aplicaciones Científicas De Investigación
®-2-Amino-2-(2,6-dimethylphenyl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of ®-2-Amino-2-(2,6-dimethylphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it is believed to exert its effects by modulating neurotransmitter systems in the central nervous system. This modulation can influence the release and reuptake of neurotransmitters such as serotonin, dopamine, and norepinephrine, thereby affecting mood and behavior .
Comparación Con Compuestos Similares
Similar Compounds
®-2-(2,6-Dimethylphenyl)-2-(methylamino)ethan-1-ol: This compound has a similar structure but features a methylamino group instead of an amino group.
2-Amino-2-phenylethanol: This compound lacks the dimethyl substitution on the phenyl ring.
Uniqueness
®-2-Amino-2-(2,6-dimethylphenyl)ethan-1-ol is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the 2,6-dimethyl groups can affect the compound’s steric and electronic properties, making it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C10H15NO |
|---|---|
Peso molecular |
165.23 g/mol |
Nombre IUPAC |
(2R)-2-amino-2-(2,6-dimethylphenyl)ethanol |
InChI |
InChI=1S/C10H15NO/c1-7-4-3-5-8(2)10(7)9(11)6-12/h3-5,9,12H,6,11H2,1-2H3/t9-/m0/s1 |
Clave InChI |
JFQAARVENHNBAX-VIFPVBQESA-N |
SMILES isomérico |
CC1=C(C(=CC=C1)C)[C@H](CO)N |
SMILES canónico |
CC1=C(C(=CC=C1)C)C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(Pyridin-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B12954174.png)


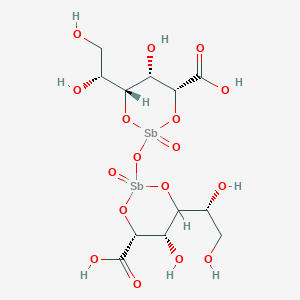

![sodium;[(2R)-3-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B12954202.png)
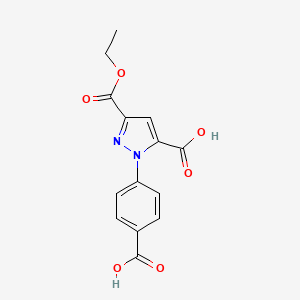
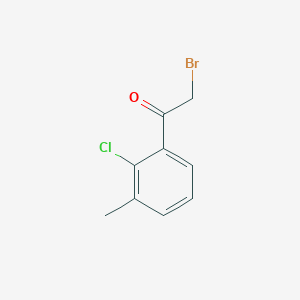
![tert-Butyl 7,12-diazadispiro[2.1.5.2]dodecane-12-carboxylate](/img/structure/B12954226.png)
![6-Bromo-1H-imidazo[4,5-c]pyridine-2(3H)-thione](/img/structure/B12954229.png)
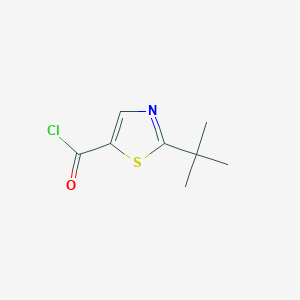
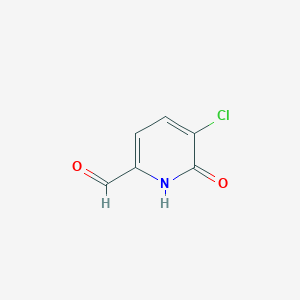
![methyl (Z)-3-(4-(6-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1H-benzo[d]imidazol-2-yl)-3,5-dimethylphenyl)acrylate](/img/structure/B12954245.png)
![1-Methyl-1H-benzo[d]imidazole trifluoromethanesulfonate](/img/structure/B12954268.png)
